molecular formula C25H34O4 B14666134 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate CAS No. 38454-31-8

4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate

Cat. No.: B14666134
CAS No.: 38454-31-8
M. Wt: 398.5 g/mol
InChI Key: LBOSNVJWBGTXMZ-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C32H38O6. It is known for its unique structural properties, which include a combination of aromatic rings and long alkyl chains. This compound is often used in the field of liquid crystal research due to its ability to form liquid crystalline phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyl chains can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-(hexyloxy)benzoic acid and 4-(hexyloxy)phenol.

    Reduction: Formation of 4-(hexyloxy)benzyl alcohol and 4-(hexyloxy)phenylmethanol.

    Substitution: Formation of halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate in liquid crystal applications involves the alignment of its molecules in a specific order, forming liquid crystalline phases. The long alkyl chains provide flexibility, while the aromatic rings contribute to the rigidity and stability of the liquid crystalline structure. This alignment can be influenced by external stimuli such as temperature, electric fields, and magnetic fields .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-pentylbenzoate
  • 4-(Hexyloxy)benzoic acid

Uniqueness

4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is unique due to its symmetrical structure, which enhances its ability to form stable liquid crystalline phases. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it highly suitable for applications in liquid crystal technology .

Properties

CAS No.

38454-31-8

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C25H34O4/c1-3-5-7-9-19-27-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

LBOSNVJWBGTXMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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